Carbamic acid, butyl-, 1,2-ethanediyl ester
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Overview
Description
Carbamic acid, butyl-, 1,2-ethanediyl ester is a chemical compound with the molecular formula C_10H_19NO_4. It is an ester derived from carbamic acid and is used in various scientific and industrial applications. This compound is known for its unique chemical properties and versatility in different reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid, butyl-, 1,2-ethanediyl ester can be synthesized through the reaction of butyl carbamate with ethylene glycol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions. The esterification process results in the formation of the desired ester along with water as a byproduct.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes utilize high-purity reactants and advanced catalytic systems to ensure high yield and purity of the final product. The reaction is often conducted in a continuous flow reactor to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, butyl-, 1,2-ethanediyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield butyl carbamate and ethylene glycol.
Oxidation: Under oxidative conditions, the ester can be converted into corresponding carbonyl compounds.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Butyl carbamate and ethylene glycol.
Oxidation: Carbonyl compounds.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, butyl-, 1,2-ethanediyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for studying ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for releasing active pharmaceutical ingredients.
Industry: Utilized in the manufacture of polymers, coatings, and adhesives due to its reactivity and stability.
Mechanism of Action
The mechanism of action of carbamic acid, butyl-, 1,2-ethanediyl ester involves its interaction with various molecular targets. The ester can undergo hydrolysis to release butyl carbamate and ethylene glycol, which can then participate in further biochemical reactions. The molecular pathways involved include ester hydrolysis catalyzed by esterases and subsequent metabolic processes.
Comparison with Similar Compounds
Carbamic acid, butyl-, 1,2-ethanediyl ester can be compared with other similar compounds such as:
Carbamic acid, butyl-, ethyl ester: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
Butanoic acid, 2-ethyl-, 1,2-ethanediylbis (oxy-2,1-ethanediyl) ester: Another ester with different functional groups, used in different industrial applications.
Ethyl acetate: A common ester used as a solvent, with different chemical properties and applications compared to this compound.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(butylcarbamoyloxy)ethyl N-butylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-3-5-7-13-11(15)17-9-10-18-12(16)14-8-6-4-2/h3-10H2,1-2H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJJOVFNHJWWHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)OCCOC(=O)NCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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